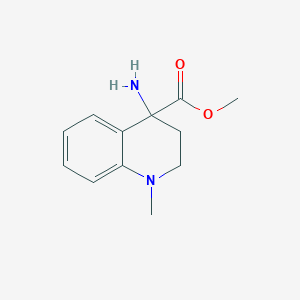
4-Amino-4-methoxycarbonyl-1-methyl-1,2,3,4-tetrahydroquinoline
カタログ番号:
B3018227
CAS番号:
1211579-67-7
分子量:
220.272
InChIキー:
ZHEOCOZPOMISOA-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “4-Amino-4-methoxycarbonyl-1-methyl-1,2,3,4-tetrahydroquinoline” belong to a class of organic compounds known as tetrahydroquinolines. These are polycyclic aromatic compounds containing a quinoline moiety (a benzene ring fused to a pyridine ring) that is hydrogenated at four positions .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of similar compounds, like pinacol boronic esters, involves catalytic protodeboronation utilizing a radical approach .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The exact structure would depend on the specific arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present in the molecule. For example, pinacol boronic esters can undergo catalytic protodeboronation, a valuable but unknown transformation .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For similar compounds, properties like melting point, boiling point, and solubility can be determined experimentally .Safety and Hazards
特性
IUPAC Name |
methyl 4-amino-1-methyl-2,3-dihydroquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-14-8-7-12(13,11(15)16-2)9-5-3-4-6-10(9)14/h3-6H,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEOCOZPOMISOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one
Cat. No.: B3018145
CAS No.: 2459725-59-6
2-methyl-N-(2-morpholinopyrimidin-5-yl)benzamide
Cat. No.: B3018146
CAS No.: 1396685-63-4
5-{[(Tert-butoxy)carbonyl](methyl)amino}thiophene-2-car...
Cat. No.: B3018147
CAS No.: 131052-68-1
6-Chloro-3-methyl-2,3-dihydro-1H-quinolin-4-one
Cat. No.: B3018148
CAS No.: 1368510-46-6
顧客に最も人気
3-Methyl-1-phenylhexahydropyridazine hydrochloride
Cat. No.: B3018162
CAS No.: 39998-48-6; 52987-48-1
![1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one](/img/structure/B3018145.png)

amino}thiophene-2-carboxylic acid](/img/structure/B3018147.png)
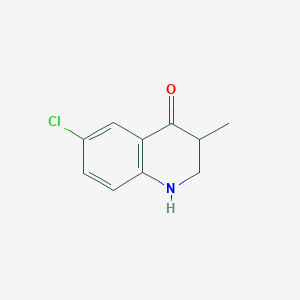
![N-(4-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018150.png)
![2-(2-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B3018151.png)
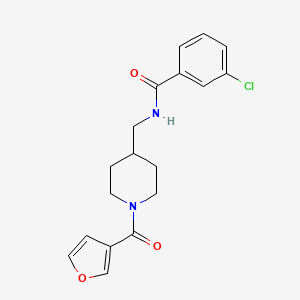


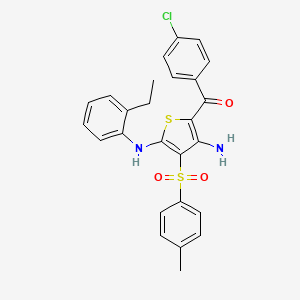

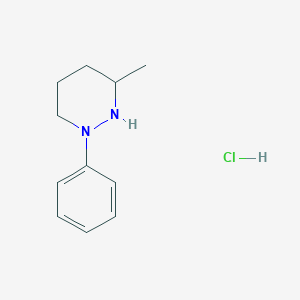
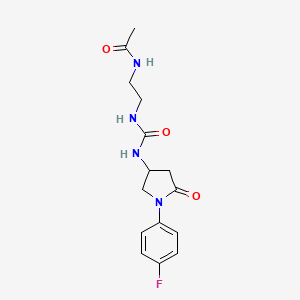
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B3018167.png)
